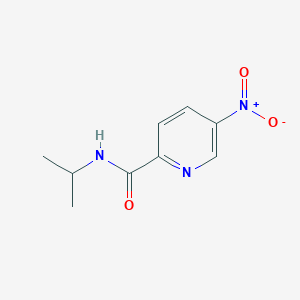

N-Isopropyl 5-nitropicolinamide

説明

N-Isopropyl 5-nitropicolinamide (CAS 1437794-85-8) is a picolinamide derivative featuring a nitro group at the 5-position of the pyridine ring and an isopropyl substituent on the amide nitrogen. This compound is part of a broader class of pyridine-based amides, often explored as enzyme inhibitors, agrochemicals, or intermediates in organic synthesis .

特性

IUPAC Name |

5-nitro-N-propan-2-ylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(2)11-9(13)8-4-3-7(5-10-8)12(14)15/h3-6H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTDIYBNAMRKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl 5-nitropicolinamide typically involves the nitration of picolinamide followed by the introduction of the isopropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitropicolinamide is then reacted with isopropylamine to form N-Isopropyl 5-nitropicolinamide .

Industrial Production Methods

Industrial production methods for N-Isopropyl 5-nitropicolinamide may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

Types of Reactions

N-Isopropyl 5-nitropicolinamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with higher oxidation states.

Reduction: Formation of 5-amino-N-isopropylpicolinamide.

Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

N-Isopropyl 5-nitropicolinamide has been explored for its potential as a therapeutic agent. Its pharmacological properties include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential use in treating infections.

- Anticancer Properties : Research has shown that N-Isopropyl 5-nitropicolinamide can induce cytotoxic effects on cancer cell lines, making it a candidate for further development in oncology.

Biological Studies

The biological activities of N-Isopropyl 5-nitropicolinamide are under investigation for their implications in treating neglected tropical diseases. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

- Mechanism of Action : The interaction with specific molecular targets is facilitated by the compound's lipophilicity due to the isopropyl group, enhancing cellular uptake and efficacy.

Industrial Applications

In addition to its medicinal applications, N-Isopropyl 5-nitropicolinamide serves as a valuable building block in synthetic chemistry:

- Synthesis of Specialty Chemicals : It is utilized in producing more complex molecules and specialty chemicals used across various industries.

- Research and Development : The compound's unique properties make it an attractive candidate for developing novel therapeutic agents and materials.

Case Studies

Recent studies have provided insights into the efficacy of N-Isopropyl 5-nitropicolinamide:

-

Antimicrobial Activity Study (2024) :

- Objective : Assess effectiveness against Gram-positive and Gram-negative bacteria.

- Findings : Showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

作用機序

The mechanism of action of N-Isopropyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .

類似化合物との比較

Structural Analogs: Picolinamide Derivatives

N-Isopropyl 5-nitropicolinamide belongs to a family of substituted picolinamides, including:

Key Differences :

| Compound | Substituent (Position 5) | Amide Group | Key Properties |

|---|---|---|---|

| N-Isopropyl 5-nitropicolinamide | Nitro (-NO₂) | N-Isopropyl | High hydrophobicity, potential enzyme inhibition |

| N-Isopropyl 5-bromopicolinamide | Bromo (-Br) | N-Isopropyl | Halogen-mediated cross-coupling reactivity |

| 6-Amino-5-nitropicolinonitrile | Nitro (-NO₂) | Cyano (-CN) | Increased polarity, possible nucleophilicity |

Functional Analogs: Enzyme Inhibitors

N-Isopropyl Oxamate vs. N-Propyl Oxamate

N-Isopropyl oxamate and N-propyl oxamate are lactate dehydrogenase (LDH) inhibitors. Comparative studies reveal:

- Inhibition Specificity :

Kinetic Parameters :

Inhibitor LDH-A4 (Kᵢ, mmol/L) LDH-B4 (Kᵢ, mmol/L) LDH-C4 (Kᵢ, mmol/L) N-Propyl oxamate 0.094 0.119 0.015 N-Isopropyl oxamate 0.462 0.248 0.013

The isopropyl group enhances hydrophobic interactions in LDH-C4’s active site, improving specificity despite higher Kᵢ values for other isoforms .

Implications for N-Isopropyl 5-Nitropicolinamide

While direct data on N-Isopropyl 5-nitropicolinamide’s enzyme interactions are unavailable, structural parallels suggest:

- The nitro group may act as an electron-withdrawing moiety, polarizing the amide bond and enhancing binding to target enzymes.

- The isopropyl group could improve selectivity for hydrophobic binding pockets, analogous to LDH-C4 inhibition by N-isopropyl oxamate.

Agrochemical Analogs: Nitrothal-Isopropyl

Nitrothal-isopropyl (diisopropyl 5-nitroisophthalate, CAS 10552-74-6) is a nitro-containing pesticide. Key comparisons:

- Structural Differences : Nitrothal-isopropyl is a phthalate ester, whereas N-Isopropyl 5-nitropicolinamide is an amide.

- Functional Overlap : Both compounds leverage nitro groups for reactivity (e.g., redox activity, photodegradation) but differ in application. Nitrothal-isopropyl’s ester groups enhance volatility, whereas the amide in N-Isopropyl 5-nitropicolinamide may improve stability in biological systems .

Physicochemical Properties and Reactivity

- Nitro Group Effects : The nitro substituent at position 5 may reduce basicity of the pyridine nitrogen, altering solubility and electronic properties.

生物活性

N-Isopropyl 5-nitropicolinamide is a compound that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of N-Isopropyl 5-nitropicolinamide primarily involves its interaction with specific protein targets within cells. Research indicates that this compound may act as an inhibitor of Janus Kinases (JAKs), which are critical in cytokine signaling pathways. JAKs play a significant role in the regulation of immune responses and inflammation.

Inhibition of JAK Kinases

- JAK Pathway : JAKs phosphorylate cytokine receptors, facilitating the recruitment of Signal Transducers and Activators of Transcription (STATs) which lead to gene expression involved in immune responses.

- Therapeutic Implications : Inhibition of JAK pathways has been linked to potential treatments for autoimmune diseases and inflammatory conditions. Studies have shown that compounds targeting JAK1 and TYK2 can modulate immune activity effectively .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-Isopropyl 5-nitropicolinamide:

Case Study 1: Anti-inflammatory Effects

In a controlled study, N-Isopropyl 5-nitropicolinamide was administered to animal models exhibiting signs of inflammation. The results indicated a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Cancer Cell Cytotoxicity

Another study explored the cytotoxic effects of N-Isopropyl 5-nitropicolinamide on various cancer cell lines. The compound demonstrated selective toxicity towards certain types of cancer cells, leading to increased apoptosis rates compared to untreated controls. This suggests potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。